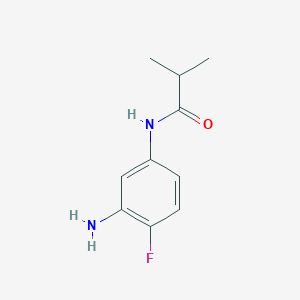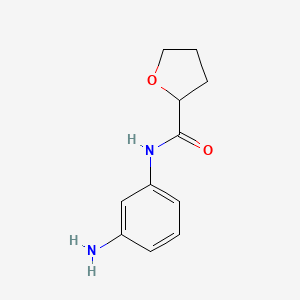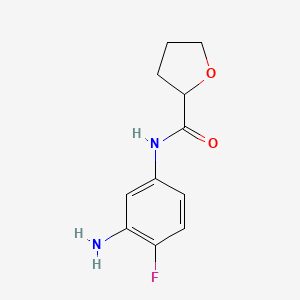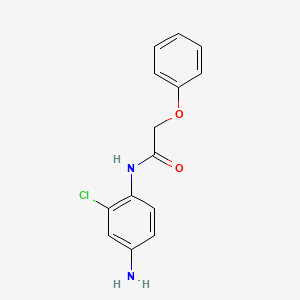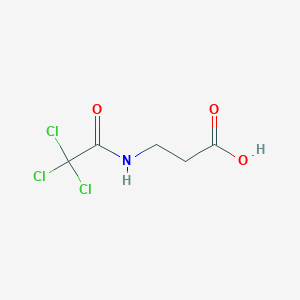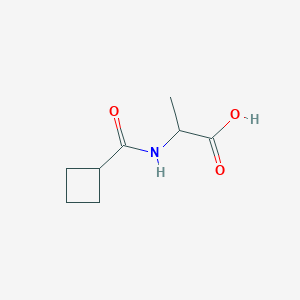![molecular formula C19H25NO2 B3023300 N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide CAS No. 893778-69-3](/img/structure/B3023300.png)
N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide
Descripción general
Descripción
N-[1-(1-Adamantyl)ethyl]-2-hydroxybenzamide, also known as AEBS, is a small molecule inhibitor. It is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide involves selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis
The molecular formula of N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide is C19H25NO2. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Aplicaciones Científicas De Investigación
Anticancer Potential
AEB has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit tumor growth by targeting specific cellular pathways. Preliminary studies suggest that AEB may interfere with cancer cell proliferation and survival mechanisms, making it a promising candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders. AEB has shown anti-inflammatory effects by modulating immune responses. It may inhibit pro-inflammatory cytokines and reduce tissue damage caused by inflammation. Researchers are exploring its use in conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Effects
AEB’s unique chemical structure makes it an interesting candidate for neuroprotection. Studies have suggested that it could enhance neuronal survival and protect against neurodegenerative conditions. Its potential application in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders is an active area of research .
Antiviral Activity
AEB has demonstrated antiviral properties against certain viruses. Researchers have investigated its effects on viral replication and entry mechanisms. While more studies are needed, AEB’s ability to inhibit viral infections could have implications for developing novel antiviral drugs .
Polymer Chemistry and Materials Science
AEB can be incorporated into polymer matrices due to its hydroxybenzamide group. Researchers have explored its use in designing functional materials, such as drug delivery carriers, coatings, and nanocomposites. Its adamantyl moiety provides steric hindrance, influencing material properties and stability .
Chemical Synthesis and Methodology
AEB serves as a building block for synthesizing other compounds. Its reactivity allows for diverse transformations, including cyclizations and acylations. For instance, it can be used to create vinyl-disubstituted adamantanes, which find applications as nanowires in semiconductor devices .
These applications highlight the versatility of N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide and underscore its potential impact across multiple scientific disciplines. Researchers continue to explore its properties, aiming to unlock new applications and enhance our understanding of this intriguing compound . If you’d like more detailed information on any specific field, feel free to ask!
Direcciones Futuras
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .
Mecanismo De Acción
Target of Action
Adamantane derivatives, which this compound is a part of, have been known to exhibit diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used to improve the lipophilicity and stability of drugs .
Mode of Action
The adamantane moiety in the compound is known to interact with its targets through unique stability and reactivity compared to simple hydrocarbon derivatives . The compound’s interaction with its targets could lead to changes at the molecular level, potentially affecting the function of the target molecules.
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The adamantane moiety in the compound is known to improve the lipophilicity and stability of drugs , which could potentially enhance the compound’s bioavailability.
Result of Action
The adamantane moiety in the compound is known to interact with its targets through unique stability and reactivity compared to simple hydrocarbon derivatives . This interaction could potentially lead to changes at the molecular level, affecting the function of the target molecules.
Action Environment
The adamantane moiety in the compound is known to improve the stability of drugs , suggesting that it may exhibit robustness against various environmental factors.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12(20-18(22)16-4-2-3-5-17(16)21)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15,21H,6-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQYHTFSCYZVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



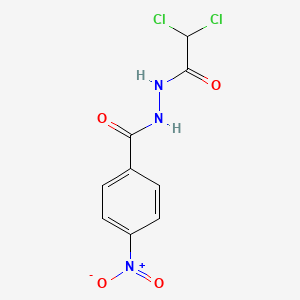
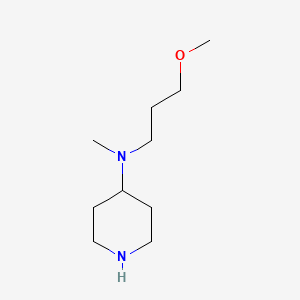
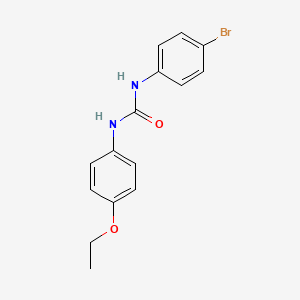
![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)
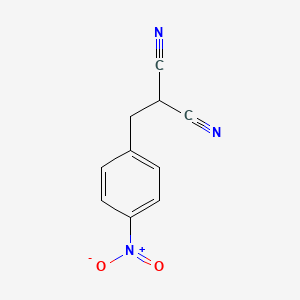
![N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide](/img/structure/B3023226.png)

